Dicyclopentadienyl tungsten dichloride

Description

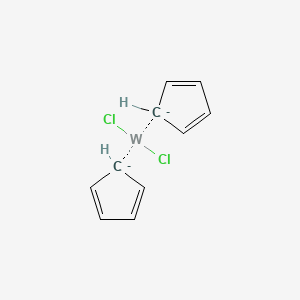

Dicyclopentadienyl tungsten dichloride, also known as bis(cyclopentadienyl)tungsten dichloride (chemical formula: (C₅H₅)₂WCl₂), is an organometallic tungsten compound characterized by two cyclopentadienyl (Cp) ligands and two chloride ions coordinated to a central tungsten atom. It is synthesized via the reaction of dihydro bis(cyclopentadienyl)tungsten with chloroform, serving as a critical intermediate in the preparation of organic tungsten compounds . The compound typically appears as pale yellow or light brown crystals and exhibits moderate stability under inert conditions. Unlike simpler tungsten halides, its structure is stabilized by the aromatic Cp ligands, which enhance its utility in organometallic synthesis .

Properties

Molecular Formula |

C10H10Cl2W-2 |

|---|---|

Molecular Weight |

384.9 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;dichlorotungsten |

InChI |

InChI=1S/2C5H5.2ClH.W/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q2*-1;;;+2/p-2 |

InChI Key |

GLBMDNAPKRZVHJ-UHFFFAOYSA-L |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.Cl[W]Cl |

Origin of Product |

United States |

Preparation Methods

One-Pot Synthesis via Reaction of Tungsten Hexachloride with Lithium Cyclopentadienide and Sodium Borohydride

A highly efficient and industrially viable preparation method involves a one-pot reaction starting from tungsten hexachloride, substituted lithium cyclopentadienide, and sodium borohydride. This method was reported in a 2020 patent and is notable for its simplicity, mild conditions, and high yield.

Procedure Summary:

- Step 1: Dissolve tungsten hexachloride in a mixed solvent of tetrahydrofuran and toluene, then cool the solution to between -5 °C and -15 °C to form the first solution.

- Step 2: Dissolve substituted lithium cyclopentadienide (such as pentamethylcyclopentadienyl lithium, pentaphenylcyclopentadienyl lithium, methylcyclopentadienyl lithium, or ethylcyclopentadienyl lithium) and sodium borohydride in tetrahydrofuran, and cool this second solution to the same temperature range.

- Step 3: Slowly add the first solution dropwise into the second solution under inert atmosphere (argon or nitrogen) at -5 °C to -15 °C. After addition, stir at room temperature for 2–4 hours.

- Step 4: Heat the mixture to 55–75 °C and maintain reflux for 20–28 hours.

- Step 5: Remove solvent under reduced pressure, extract the reaction mixture with an alkane solvent (n-hexane or n-pentane), and filter.

- Step 6: Add chloroform to the filtrate and stir for 8–12 hours to convert dihydrodicyclopentadienyl tungsten intermediates into dicyclopentadienyl tungsten dichloride.

- Step 7: Filter, wash the solid product with n-hexane, and dry under vacuum.

Reaction Conditions and Ratios:

| Reagent | Molar Ratio to Tungsten Hexachloride | Notes |

|---|---|---|

| Substituted lithium cyclopentadienide | 2.0 – 3.0 | Substituents include methyl, ethyl, phenyl |

| Sodium borohydride | 2.0 – 3.0 | Acts as mild reducing agent |

| Chloroform | 4.0 – 5.0 | Facilitates chlorination step |

| Cooling temperatures | -5 °C to -15 °C | For both solutions |

| Reaction temperature | 55 °C to 75 °C | Reflux conditions |

| Reaction time | 20 – 28 hours | For main reaction |

Advantages:

- The method avoids the use of cyclopentene, which is a low-boiling reducing agent requiring low temperature storage and posing safety challenges.

- The reagents are stable, inexpensive, and easy to handle.

- The reaction proceeds under relatively mild conditions, reducing potential hazards.

- The one-pot approach shortens reaction steps and improves industrial scalability.

- Yields are high, typically around 63% to 80% depending on the substituted lithium cyclopentadienide used.

- The product can be further used to prepare tungsten precursors for atomic layer deposition of tungsten sulfide thin films.

Example Yield Data:

| Product Variant | Yield (%) | Notes |

|---|---|---|

| Bis(pentaphenylcyclopentadienyl) tungsten dichloride | 80 | Using pentaphenylcyclopentadienyl lithium |

| Bis(pentamethylcyclopentadienyl) tungsten dichloride | 63 | Using pentamethylcyclopentadienyl lithium |

Elemental analysis confirmed the expected composition consistent with the theoretical values for carbon, hydrogen, chlorine, and tungsten content.

Complexation of Preformed Bis(cyclopentadienyl)tungsten Dichloride with Ligands

Another preparation approach involves using commercially available or pre-synthesized bis(cyclopentadienyl)tungsten dichloride as a starting material, which is then reacted with various ligands to form tungsten complexes.

General Procedure:

- Dissolve bis(cyclopentadienyl)tungsten dichloride and the desired ligand in dry methanol under an inert atmosphere.

- Add sodium methoxide as a base to facilitate ligand substitution.

- Stir the mixture at room temperature or reflux for several hours (4–72 hours depending on ligand and conditions).

- Filter off any solid impurities.

- Add ammonium hexafluorophosphate to precipitate the complex.

- Filter, wash, and dry the product.

This method is primarily used to synthesize tungsten complexes for anticancer research and other applications, but it relies on the availability of bis(cyclopentadienyl)tungsten dichloride as a precursor.

Comparative Analysis of Preparation Routes

| Aspect | One-Pot Synthesis from Tungsten Hexachloride | Complexation from Bis(cyclopentadienyl)tungsten Dichloride |

|---|---|---|

| Starting Materials | Tungsten hexachloride, lithium cyclopentadienide, sodium borohydride | Preformed bis(cyclopentadienyl)tungsten dichloride, ligands |

| Reaction Complexity | Moderate, one-pot but requires inert atmosphere and low temperature handling | Simple ligand substitution, mild conditions |

| Reaction Time | 20–28 hours plus workup | 4–72 hours depending on ligand |

| Yield | High (63–80%) | Variable, depends on ligand |

| Industrial Scalability | High, cost-effective, mild conditions | Limited by availability of precursor |

| Safety Considerations | Avoids volatile reducing agents, uses stable reagents | Uses stable reagents but requires handling of tungsten complex |

Summary Table of Key Preparation Parameters for One-Pot Method

| Parameter | Range/Value | Remarks |

|---|---|---|

| Tungsten hexachloride amount | Stoichiometric | 1 equivalent |

| Lithium cyclopentadienide | 2.0–3.0 equivalents | Substituted variants used |

| Sodium borohydride | 2.0–3.0 equivalents | Reducing agent |

| First solvent | Tetrahydrofuran + toluene | For tungsten hexachloride solution |

| Second solvent | Tetrahydrofuran | For lithium cyclopentadienide and sodium borohydride |

| Cooling temperatures | -5 °C to -15 °C | For both solutions |

| Reaction temperature | 55 °C to 75 °C | Reflux stage |

| Reaction time | 20–28 hours | Main reaction |

| Extraction solvent | n-Hexane or n-pentane | For product isolation |

| Chlorination agent | Chloroform (4.0–5.0 eq.) | Converts intermediate to final product |

| Stirring time after chloroform addition | 8–12 hours | Ensures complete conversion |

Chemical Reactions Analysis

Types of Reactions

Dicyclopentadienyl tungsten dichloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloride ligands can be substituted by other ligands such as alkyl or aryl groups.

Oxidation and Reduction Reactions: The tungsten center can undergo oxidation or reduction, altering the oxidation state of the metal.

Complex Formation: It can form complexes with other metal centers or ligands, leading to the formation of bimetallic or polymetallic complexes.

Common Reagents and Conditions

Common reagents used in reactions with dicyclopentadienyl tungsten dichloride include alkyl lithium compounds, Grignard reagents, and various oxidizing or reducing agents. Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving dicyclopentadienyl tungsten dichloride depend on the specific reagents and conditions used. For example, substitution reactions can yield alkyl or aryl derivatives, while oxidation reactions can produce tungsten(VI) complexes .

Scientific Research Applications

Dicyclopentadienyl tungsten dichloride has a wide range of applications in scientific research:

Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.

Material Science: It is employed in the synthesis of advanced materials, such as conductive polymers and nanomaterials.

Medicinal Chemistry: Research has explored its potential use in the development of anticancer agents and other pharmaceuticals.

Coordination Chemistry: It serves as a model compound for studying metal-ligand interactions and the electronic properties of metallocenes

Mechanism of Action

The mechanism of action of dicyclopentadienyl tungsten dichloride involves its ability to coordinate with various ligands and undergo redox reactions. The cyclopentadienyl rings provide stability to the tungsten center, allowing it to participate in a range of chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Tungsten Compounds

Tungsten Dichloride (WCl₂)

- Structure and Stability : Tungsten dichloride is a light gray amorphous powder with an octahedral coordination geometry. It is highly unstable in air, rapidly oxidizing or reacting with moisture to release hydrogen. Decomposition occurs at 500°C, limiting its practical applications .

- Applications: Primarily used as a precursor for niche tungsten-based materials, its reactivity restricts its use compared to more stable organometallic analogs like dicyclopentadienyl tungsten dichloride .

Tungsten Dichloride Dioxide (WO₂Cl₂)

- Structure and Toxicity : This compound forms thin yellow platelets and is acutely toxic, causing corrosion to skin and mucous membranes. Its structure includes two oxide ligands, increasing its oxidative reactivity compared to pure halides .

Ruthenium Dichloride Complexes

- Catalytic Behavior : Ruthenium dichloride complexes (e.g., Ru-2 and Ru-3a) tolerate oxygen-containing functional groups (e.g., alcohols, aldehydes) during olefin metathesis, unlike tungsten or molybdenum catalysts, which are deactivated by such groups .

- Comparison : Dicyclopentadienyl tungsten dichloride’s catalytic utility is narrower due to this sensitivity, though it remains valuable in oxygen-free synthetic environments .

Comparative Data Table

Biological Activity

Dicyclopentadienyl tungsten dichloride, also known as bis(cyclopentadienyl) tungsten dichloride (CpWCl), is an organometallic compound with potential biological activity that has garnered interest in various fields, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, biological interactions, and potential therapeutic applications.

Chemical Structure and Properties

Dicyclopentadienyl tungsten dichloride has the molecular formula CHClW. The compound features a tungsten center coordinated by two cyclopentadienyl ligands and two chloride ions. This unique structure contributes to its reactivity and potential biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 293.10 g/mol |

| Melting Point | ~350 °C |

| Appearance | Dark solid |

Anticancer Activity

Research indicates that various tungstenocenes exhibit cytotoxic effects against cancer cell lines. For example:

- Cytotoxicity Studies : A study highlighted the cytotoxic activity of CpWCl derivatives against HT29 colon cancer and MCF-7 breast cancer cell lines, demonstrating enhanced activity when combined with specific chelating ligands .

- Mechanism of Action : The mechanism by which these compounds exert their effects may involve the formation of reactive intermediates that interact with cellular macromolecules, potentially leading to apoptosis in cancer cells .

Interaction with Biological Macromolecules

Dicyclopentadienyl tungsten dichloride may interact with proteins and nucleic acids due to its metal center's ability to form coordination complexes. Such interactions could influence cellular processes and contribute to its biological effects.

Study 1: Cytotoxicity of Tungstenocenes

In a comparative study on the cytotoxicity of various metallocenes, including dicyclopentadienyl tungsten dichloride:

- Findings : The study found that tungstenocenes exhibited varying degrees of cytotoxicity depending on their ligand environment. Compounds with softer donor ligands showed improved stability and increased cytotoxic effects against tumor cell lines .

Study 2: Stability in Aqueous Solutions

Research into the stability of dicyclopentadienyl tungsten dichloride in physiological conditions revealed:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dicyclopentadienyl tungsten dichloride, and how can purity be optimized during preparation?

- Methodological Answer : The compound is typically synthesized via the reaction of dihydrobis(cyclopentadienyl)tungsten with chloroform, as noted in its intermediate role in organotungsten chemistry . Key purification steps include repeated washing with water to remove ionic byproducts (e.g., diethylammonium chloride) and vacuum sublimation to isolate the crystalline product. Contaminants like unreacted cyclopentadienyl ligands or tungsten oxides can be mitigated using inert-atmosphere techniques (e.g., Schlenk line) due to its air sensitivity .

Q. How should researchers characterize the structural and thermal stability of dicyclopentadienyl tungsten dichloride?

- Methodological Answer : Single-crystal X-ray diffraction is critical for confirming molecular geometry, while thermogravimetric analysis (TGA) under nitrogen can assess decomposition thresholds (e.g., instability above 500°C). Spectroscopic methods like IR and NMR are limited due to paramagnetic effects from tungsten; instead, elemental analysis (C/H/W/Cl ratios) and mass spectrometry are preferred for purity validation .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying ligand substitution reactions in dicyclopentadienyl tungsten dichloride?

- Methodological Answer : Kinetic studies using UV-Vis spectroscopy under varying temperatures and pressures can elucidate substitution pathways. For example, replacing chloride ligands with stronger-field ligands (e.g., CO or PR₃) may involve associative or dissociative mechanisms. Theoretical calculations (DFT) can model transition states and activation energies, validated against experimental rate constants .

Q. How do electronic structure variations in dicyclopentadienyl tungsten dichloride influence its catalytic activity in olefin metathesis?

- Methodological Answer : X-ray absorption spectroscopy (XAS) at the tungsten L-edge can probe oxidation states and ligand-field splitting. Comparative studies with analogous molybdenum or rhenium complexes may reveal correlations between d-orbital occupancy and catalytic turnover rates. Electrochemical methods (cyclic voltammetry) can further map redox potentials linked to catalytic cycles .

Q. How can contradictions in reported thermodynamic data (e.g., enthalpy of formation) for tungsten dichlorides be resolved?

- Methodological Answer : Discrepancies often arise from differing synthetic conditions or impurities. Researchers should replicate measurements using calorimetry (e.g., bomb calorimetry for ΔHf) under standardized conditions (e.g., inert atmosphere, high-purity precursors). Cross-validation with computational thermochemistry (e.g., Gaussian-based predictions) is recommended .

Guidelines for Rigorous Research Design

- Theoretical Framing : Link studies to ligand-field theory or organometallic reaction mechanisms to contextualize findings .

- Data Validation : Ensure reproducibility by detailing synthetic protocols (e.g., solvent grades, reaction times) in supplementary materials, adhering to journal standards for experimental transparency .

- Conflict Resolution : Address contradictory data by conducting meta-analyses of prior studies, highlighting methodological divergences (e.g., impurity thresholds, instrumentation calibration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.